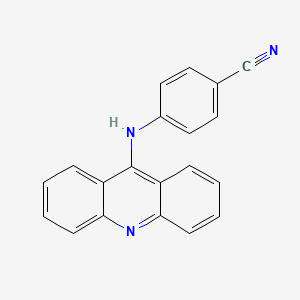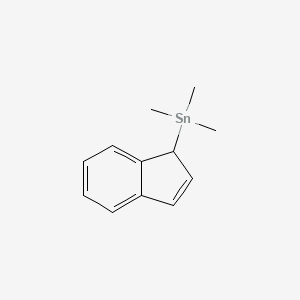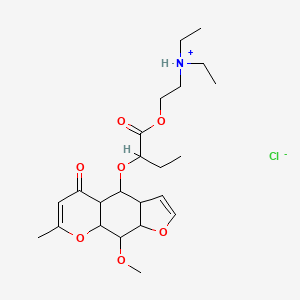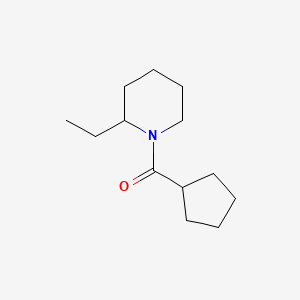
Cyclopentyl(2-ethylpiperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl(2-ethylpiperidin-1-yl)methanone is a chemical compound with the molecular formula C13H23NO and a molecular weight of 209.32782 g/mol . It is a member of the piperidine family, which is known for its diverse biological activities and applications in various fields.
Métodos De Preparación
The synthesis of Cyclopentyl(2-ethylpiperidin-1-yl)methanone typically involves the reaction of cyclopentanone with 2-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale batch reactors and continuous flow processes to optimize efficiency and scalability.
Análisis De Reacciones Químicas
Cyclopentyl(2-ethylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Aplicaciones Científicas De Investigación
Cyclopentyl(2-ethylpiperidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Cyclopentyl(2-ethylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It may act on enzymes, receptors, or other proteins, leading to changes in cellular processes and biological responses. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Cyclopentyl(2-ethylpiperidin-1-yl)methanone can be compared with other similar compounds, such as:
Cyclopentyl(phenyl)methanone: This compound has a similar cyclopentyl group but differs in the substituent attached to the methanone group.
Cyclopentyl(4-phenylpiperidin-1-yl)methanone: This compound has a phenyl group attached to the piperidine ring, which may result in different chemical and biological properties.
Cyclopentyl methyl ether: Although not a piperidine derivative, this compound shares the cyclopentyl group and is used in various chemical reactions and industrial applications.
This compound stands out due to its unique combination of the cyclopentyl and 2-ethylpiperidine groups, which confer specific chemical and biological properties that are valuable in research and industrial applications.
Propiedades
Número CAS |
574718-40-4 |
|---|---|
Fórmula molecular |
C13H23NO |
Peso molecular |
209.33 g/mol |
Nombre IUPAC |
cyclopentyl-(2-ethylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C13H23NO/c1-2-12-9-5-6-10-14(12)13(15)11-7-3-4-8-11/h11-12H,2-10H2,1H3 |
Clave InChI |
XIUAWVWOVMNYNX-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCCCN1C(=O)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


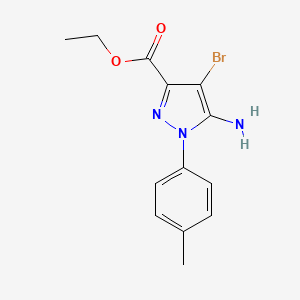
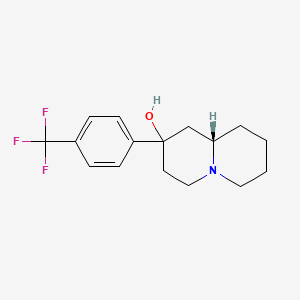
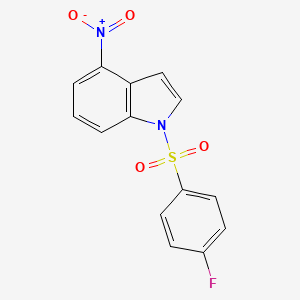
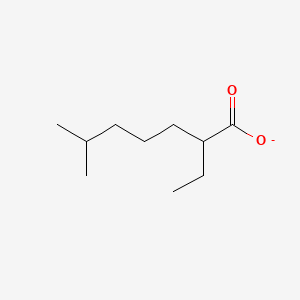
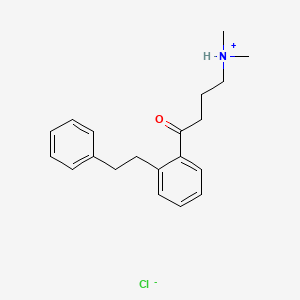

![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)
![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)

